Bis(2,2-dimethylpropyl)(dimethoxy)silane
Description
Bis(2,2-dimethylpropyl)(dimethoxy)silane is an organosilicon compound characterized by two 2,2-dimethylpropyl (neopentyl) groups and two methoxy (-OCH₃) groups bonded to a central silicon atom. Its molecular formula is C₁₀H₂₄O₂Si, with a molecular weight of 204.34 g/mol (calculated).
Properties
CAS No. |
134719-66-7 |
|---|---|
Molecular Formula |
C12H28O2Si |
Molecular Weight |
232.43 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl)-dimethoxysilane |
InChI |
InChI=1S/C12H28O2Si/c1-11(2,3)9-15(13-7,14-8)10-12(4,5)6/h9-10H2,1-8H3 |
InChI Key |
IQGVFESKMFBVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Si](CC(C)(C)C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl)(dimethoxy)silane typically involves the reaction of 2,2-dimethylpropylmagnesium bromide with dimethoxydimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl)(dimethoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids can be used as reagents for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkoxides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Oxidation: Silanols and siloxanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Bis(2,2-dimethylpropyl)(dimethoxy)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, such as silica aerogels and nanoparticles.
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Biomedical Applications: It is explored for use in drug delivery systems and as a component in biocompatible materials.
Industrial Applications: The compound is used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl)(dimethoxy)silane involves the interaction of its silicon atom with various substrates. The silicon atom can form covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks and surface modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Structural and Functional Group Analysis
The following table compares Bis(2,2-dimethylpropyl)(dimethoxy)silane with analogous silanes:
Key Observations:
Reactivity: Methoxy groups enhance hydrolytic reactivity compared to non-polar alkyl substituents (e.g., in Dimethyl(dipropyl)silane), enabling applications in sol-gel processes or surface functionalization .
Functional Versatility: Compounds like 3-(Methyldiethoxysilylpropyl)diethylamine integrate amino groups for adhesion promotion, a feature absent in the target compound, limiting its use in specific industrial applications .
Physical and Thermodynamic Properties
- Volatility : Methyldi(2,2-dimethylpropyl)silane (C₁₁H₂₆Si) has an enthalpy of vaporization (ΔHvap) of 38.1–60.1 kJ/mol at ~298 K, indicative of moderate volatility . This compound, with polar methoxy groups, likely exhibits lower volatility due to increased intermolecular forces.
- Thermal Stability : Neopentyl groups in both the target compound and Methyldi(2,2-dimethylpropyl)silane contribute to thermal stability, but the presence of methoxy groups may lower decomposition temperatures compared to purely alkyl-substituted silanes .
Research and Application Insights
- Surface Modification: The methoxy groups in this compound can hydrolyze to form silanol (Si-OH), enabling covalent bonding to hydroxylated surfaces (e.g., glass or metals), similar to epoxy-functional silanes .
- Polymer Synthesis: Unlike nitroxide-functional silanes used in controlled radical polymerization (e.g., N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide), the target compound lacks radical-trapping moieties, limiting its utility in advanced polymer architectures .
- Industrial Gaps: Commercial silanes like Diethylaminopropylmethyldiethoxysilane dominate markets due to dual functionality (amine + ethoxy), whereas the target compound’s niche structure may require further exploration for specialized applications .
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